N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by the presence of a benzofuran ring substituted with a nitro group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the nitro-substituted benzofuran with 4-chloroaniline under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-5-nitro-1-benzofuran-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antitubercular agent, with studies indicating its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with various biological targets are being explored to understand its potential as a lead compound for drug development.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its antitubercular activity is believed to be due to its ability to interfere with the cell wall synthesis of Mycobacterium tuberculosis . The nitro group plays a crucial role in forming hydrogen bonds with the target enzyme, thereby inhibiting its function.
Comparison with Similar Compounds
N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl carboxamides: These compounds also exhibit antitubercular activity but differ in their core structure and specific interactions with biological targets.
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds have shown antiviral activity and possess a thiadiazole ring instead of a benzofuran ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-10-1-3-11(4-2-10)17-15(19)14-8-9-7-12(18(20)21)5-6-13(9)22-14/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMLBYFJYJQFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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